Inhibidor JNK VIII

Descripción general

Descripción

JNK Inhibitor VIII is a small molecule inhibitor that targets c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. These kinases play a crucial role in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and apoptosis. JNK Inhibitor VIII is primarily used in scientific research to study the JNK signaling pathway and its implications in diseases such as cancer, diabetes, and neurodegenerative disorders .

Aplicaciones Científicas De Investigación

JNK Inhibitor VIII has a wide range of applications in scientific research:

Cancer Research: It is used to study the role of JNK signaling in cancer development and progression. .

Neurodegenerative Disorders: The compound is used to explore the involvement of JNK signaling in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. .

Inflammatory Diseases: JNK Inhibitor VIII is employed to study inflammatory responses and the regulation of cytokine production. .

Metabolic Disorders: The inhibitor is used to investigate the role of JNK signaling in metabolic diseases such as diabetes and obesity. .

Mecanismo De Acción

JNK Inhibitor VIII exerts its effects by competitively binding to the ATP-binding site of JNKs, thereby preventing the phosphorylation and activation of downstream substrates such as c-Jun. This inhibition disrupts the JNK signaling pathway, leading to reduced cellular responses to stress signals. The compound preferentially inhibits JNK1, JNK2, and JNK3 with high selectivity, making it a valuable tool for studying the specific roles of these kinases in various biological processes .

Similar Compounds:

Uniqueness of JNK Inhibitor VIII: JNK Inhibitor VIII stands out due to its high selectivity for JNK1, JNK2, and JNK3, as well as its reversible inhibition mechanism. This selectivity reduces off-target effects and makes it a preferred choice for studying the specific roles of JNKs in various diseases .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

JNK Inhibitor VIII interacts with JNK1, JNK2, and JNK3, showing inhibitory constants (Ki) of 2 nM, 4 nM, and 52 nM respectively . It exhibits excellent selectivity over 72 other kinases . The compound plays a significant role in the phosphorylation and dephosphorylation applications, particularly inhibiting the phosphorylation of c-Jun, a direct substrate of JNK, in HepG2 cells .

Cellular Effects

JNK Inhibitor VIII has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces colony formation, cell viability, and organoid growth in vitro . It also slows patient-derived xenograft and syngeneic tumor growth in vivo . Furthermore, it has been reported to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy .

Molecular Mechanism

JNK Inhibitor VIII exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive, reversible inhibitor of JNK, modifying the activity of numerous proteins that reside at the mitochondria or act in the nucleus . It inhibits the phosphorylation of c-Jun in HepG2 cells . Moreover, it has been found to inhibit TFEB phosphorylation and induce nuclear translocation of unphosphorylated TFEB and TFE3 .

Temporal Effects in Laboratory Settings

Over time, JNK Inhibitor VIII has been observed to have long-term effects on cellular function in laboratory settings. For instance, it has been reported to reduce colony formation and cell viability over time . More studies are needed to fully understand the stability, degradation, and long-term effects of JNK Inhibitor VIII.

Dosage Effects in Animal Models

The effects of JNK Inhibitor VIII vary with different dosages in animal models. While specific dosage effects of JNK Inhibitor VIII have not been extensively studied, it has been shown to slow patient-derived xenograft and syngeneic tumor growth in vivo .

Metabolic Pathways

JNK Inhibitor VIII is involved in several metabolic pathways. It is known to play a role in the JNK signaling pathway, which regulates many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Subcellular Localization

It has been reported that cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers , suggesting that it may localize to the lysosomes within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: JNK Inhibitor VIII is synthesized through a series of chemical reactions involving pyridinylamide compounds. The synthesis typically involves the following steps:

Formation of Pyridinylamide Core: The core structure is formed through a condensation reaction between a pyridine derivative and an amide.

Functionalization: Various functional groups are introduced to the core structure through substitution reactions to enhance its inhibitory activity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels

Industrial Production Methods: While specific industrial production methods for JNK Inhibitor VIII are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to produce the compound in bulk .

Types of Reactions:

Oxidation and Reduction: JNK Inhibitor VIII can undergo oxidation and reduction reactions, which may alter its chemical structure and affect its inhibitory activity.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridinylamide core are replaced with other groups to modify its properties

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used in oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.

Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the compound and facilitate reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinylamide compounds .

Propiedades

IUPAC Name |

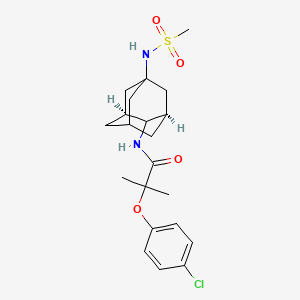

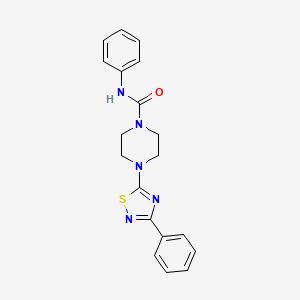

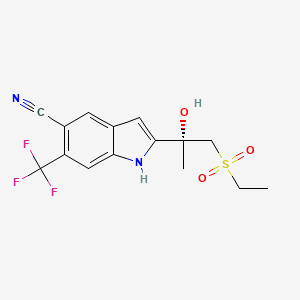

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMPRSZTUSSXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469650 | |

| Record name | JNK Inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894804-07-0 | |

| Record name | JNK Inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[1-(2-Azanylethyl)piperidin-4-Yl]amino]-4-Methyl-Benzimidazol-1-Yl]methyl]-6-Methyl-Pyridin-3-Ol](/img/structure/B1673003.png)

![4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide](/img/structure/B1673004.png)

![3-[(Sulfamoylamino)methyl]-1-benzothiophene](/img/structure/B1673009.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)